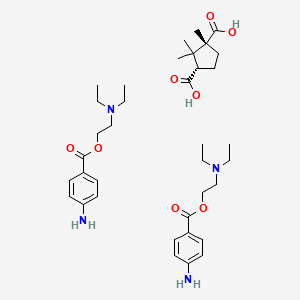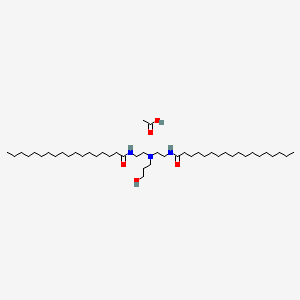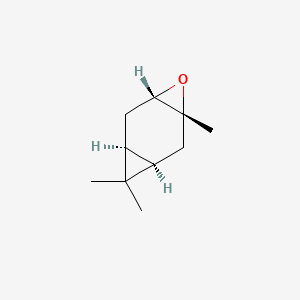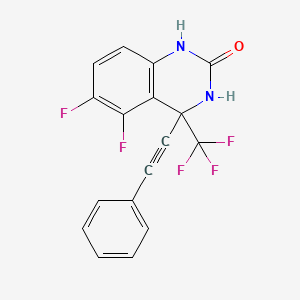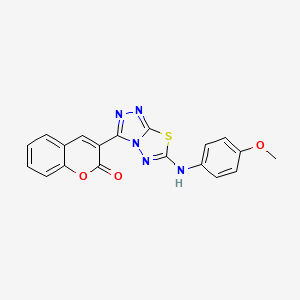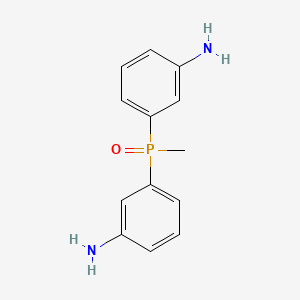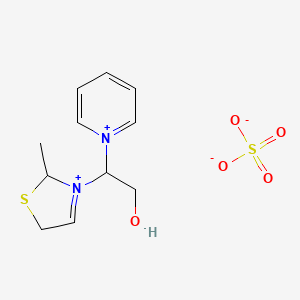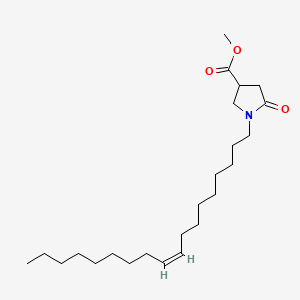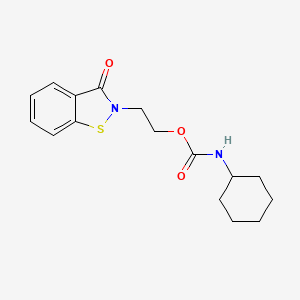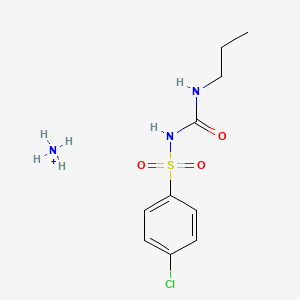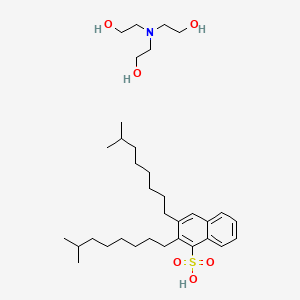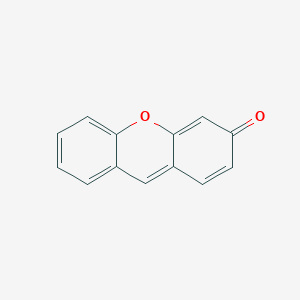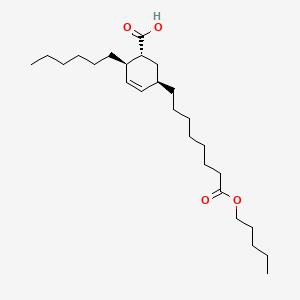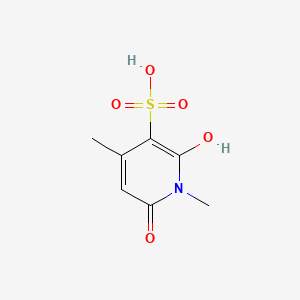
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of sulfonic acid groups through sulfonation reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce sulfonate esters.
Scientific Research Applications
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarboxylic acid
- 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinephosphonic acid
Uniqueness
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
CAS No. |
37678-73-2 |
|---|---|
Molecular Formula |
C7H9NO5S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO5S/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13/h3,10H,1-2H3,(H,11,12,13) |
InChI Key |
OKSSKFOHEZJYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1S(=O)(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



